molecular formula C10H14N2O B133627 N-(3-amino-2,6-dimethylphenyl)acetamide CAS No. 100445-94-1

N-(3-amino-2,6-dimethylphenyl)acetamide

Cat. No. B133627
M. Wt: 178.23 g/mol
InChI Key: XBXZREDVMSYCOS-UHFFFAOYSA-N
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Description

The compound "N-(3-amino-2,6-dimethylphenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various related acetamide compounds with different substitutions on the phenyl ring and various biological activities. For instance, paper discusses the synthesis and molecular docking analysis of an anticancer drug, which is a different acetamide derivative. Similarly, paper describes a compound with a dimethylphenyl group, which shares some structural similarities with the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step reactions, including acetylation, ethylation, and condensation reactions, as described in paper . The synthesis typically starts with an acetophenone derivative, which undergoes reduction, acetylation, and further modifications to introduce the desired substituents on the phenyl ring. The yields of these reactions can be high, with improvements in the synthesis process leading to better yields and purity, as demonstrated in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide with an overall yield of 77% .

Molecular Structure Analysis

The molecular structures of related acetamide compounds are characterized by various spectroscopic techniques, including HNMR, LC-MS, and vibrational spectroscopy . The crystal structures often exhibit intermolecular hydrogen bonds, such as N-H···O and N-H···N interactions, which contribute to the stability of the crystal lattice . The molecular conformations can be influenced by intramolecular interactions, such as hydrogen bonds and steric effects from substituents on the phenyl ring .

Chemical Reactions Analysis

The acetamide compounds can participate in various chemical reactions, depending on their functional groups. The presence of amino groups, for example, can lead to the formation of hydrogen bonds and other intermolecular interactions that affect the reactivity and biological activity of the compounds . The substitution pattern on the phenyl ring can also influence the electronic properties and reactivity of the acetamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. The vibrational spectroscopic signatures provide insights into the molecular vibrations and the effects of rehybridization and hyperconjugation on the molecules . The crystal packing and intermolecular interactions can be analyzed using Hirshfeld surface analysis, which reveals the nature and quantitative contributions of these interactions . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be investigated to understand the biological activity and potential therapeutic applications of these compounds .

Scientific Research Applications

Toxicological Insights and Environmental Impacts

  • Kennedy (2001) provides a comprehensive update on the biological effects of acetamide, formamide, and their mono and dimethyl derivatives. This review highlights the significance of these compounds in toxicology, including N-(3-amino-2,6-dimethylphenyl)acetamide, by discussing their commercial importance and the biological consequences of exposure. The study emphasizes the need for understanding the qualitative and quantitative variations in biological responses among these chemicals, suggesting implications for their safe and effective use (Kennedy, 2001).

Pharmacological Applications

  • Iqbal, Ali, and Shahzadi (2015) review the antituberculosis activity of organotin complexes, including those derived from N-(3-amino-2,6-dimethylphenyl)acetamide. The review indicates that these complexes exhibit promising antituberculosis properties, which are influenced by the nature of the ligand environment and the structure of the compound. This suggests potential therapeutic applications of N-(3-amino-2,6-dimethylphenyl)acetamide derivatives in combating tuberculosis (Iqbal et al., 2015).

Chemical and Synthetic Organic Chemistry

  • Kondo and Murakami (2001) discuss the development of synthetic organic chemistry based on the N-Ar axis, including compounds related to N-(3-amino-2,6-dimethylphenyl)acetamide. Their research focuses on the creation of chemoselective N-acylation reagents and the exploration of chiral ligands, indicating the compound's significance in advancing synthetic methodologies and applications in organic chemistry (Kondo & Murakami, 2001).

properties

IUPAC Name

N-(3-amino-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-4-5-9(11)7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXZREDVMSYCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357228
Record name N-(3-amino-2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-2,6-dimethylphenyl)acetamide

CAS RN

100445-94-1
Record name N-(3-amino-2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Acetyl-2,6-dimethyl-3-nitroaniline (30.6 g; 0.15 mole) was dissolved in a mixture of methanol (100 ml), ethanol (50 ml) and acetic acid (100 ml). To the resulting solution was added 2.0 g of 10% palladium carbon and the mixture was stirred in a stream of hydrogen at room temperature for 26 hours. The catalyst was filtered off, the filtrate was concentrated under reduced pressure, and the residue was recrystallized from ethanol-ether to give 22.0 g (84%) of the title object compound as crystals, m.p. 195°-197° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-(2,6-dimethyl-3-nitro-phenyl)acetamide (12 g, 58 mmol, 1.0 eq) was dissolved in a mixture of MeOH (60 mL), EtOH (30 mL) and acetic acid (60 mL). Pd/C (1.6 g, 10%) was added and the reaction stirred at room temperature under H2 for 36 h. The catalyst was removed by filtration through celite and the filtrate collected. Water was added and the pH adjusted to pH 8 by addition of aqueous NaHCO3. The solution was concentrated in vacuo to remove methanol and ethanol. The aqueous layer was extracted with EtOAc and the combined organic extracts were dried (Na2SO4) filtered and evaporated in vacuo. The crude product was purified by column chromatography (EtOAc:petroleum ether, 1:10 to 1:1) to give the title compound as a yellow solid (2 g, 19%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Yield
19%

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